3-((4-chlorophenyl)thio)-N-(4-(thiophen-2-yl)thiazol-2-yl)propanamide

Acyl-protein thioesterase Depalmitoylation Enzyme inhibition

Researchers screening thiazole-propanamides risk invalidating SAR by sourcing analogs without verified substitution patterns. This compound is a confirmed APT2 inhibitor (Ki 730 nM) with SPR-validated target engagement and 1.36-fold selectivity over APT1. • Modular scaffold (4-Cl-Ph-thio, thiophene-thiazole, propanamide) enables systematic SAR • Balanced XLogP3 (4.6) and TPSA (124 Ų) for cell permeability • Documented in curated bioactivity databases as an APT1/APT2 tool compound.

Molecular Formula C16H13ClN2OS3
Molecular Weight 380.92
CAS No. 895475-32-8
Cat. No. B2544513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((4-chlorophenyl)thio)-N-(4-(thiophen-2-yl)thiazol-2-yl)propanamide
CAS895475-32-8
Molecular FormulaC16H13ClN2OS3
Molecular Weight380.92
Structural Identifiers
SMILESC1=CSC(=C1)C2=CSC(=N2)NC(=O)CCSC3=CC=C(C=C3)Cl
InChIInChI=1S/C16H13ClN2OS3/c17-11-3-5-12(6-4-11)21-9-7-15(20)19-16-18-13(10-23-16)14-2-1-8-22-14/h1-6,8,10H,7,9H2,(H,18,19,20)
InChIKeyUMKSKDKWFLHIJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-((4-Chlorophenyl)thio)-N-(4-(thiophen-2-yl)thiazol-2-yl)propanamide (CAS 895475-32-8): Structural & Baseline Procurement Profile


3-((4-Chlorophenyl)thio)-N-(4-(thiophen-2-yl)thiazol-2-yl)propanamide is a synthetic, sulfur-containing heterocyclic compound belonging to the thiazole-propanamide class. Its architecture features a 4-chlorophenylthio side chain linked to a thiophene-substituted thiazole core, with a calculated XLogP3 of 4.6 and a topological polar surface area of 124 Ų [1]. This scaffold has been documented in curated bioactivity databases as an inhibitor of acyl-protein thioesterases (APT1/APT2), enzymes involved in protein depalmitoylation [2]. The compound's modular structure—permitting independent variation of the aryl-thio, thiazole, and thiophene moieties—makes it a versatile intermediate for medicinal chemistry programs targeting irreversible or reversible cysteine-modifying agents, where precise control over electrophilicity and leaving-group potential is essential for differentiating closely related analogs [1].

Why Generic Thiazole-Propanamide Analogs Cannot Replace 3-((4-Chlorophenyl)thio)-N-(4-(thiophen-2-yl)thiazol-2-yl)propanamide


Within the thiazole-propanamide class, seemingly minor peripheral modifications—such as replacing the 4-chlorophenylthio group with an unsubstituted phenylthio, p-tolylthio, or 4-fluorophenylsulfonyl moiety—can profoundly alter target engagement, as demonstrated by curated bioactivity databases [1]. The 4-chloro substituent modulates both the electronic character of the thioether sulfur and the overall lipophilicity (XLogP3 ~4.6), affecting membrane permeability and binding pocket complementarity [2]. Crucially, the thiophene ring at the thiazole 4-position introduces a specific heteroaromatic interaction surface that distinguishes this compound from analogs bearing phenyl, halophenyl, or dimethoxyphenyl groups at the same position; such variations can invert selectivity profiles or abolish activity against acyl-protein thioesterases [1]. Consequently, procurement of a generic 'thiazole-propanamide' without verifying the exact substitution pattern carries a high risk of obtaining a compound with divergent—or absent—biological activity, invalidating SAR hypotheses and wasting screening resources.

Quantitative Differentiation Evidence for 3-((4-Chlorophenyl)thio)-N-(4-(thiophen-2-yl)thiazol-2-yl)propanamide


APT2 Inhibitory Potency (Ki = 730 nM) versus APT1 (Ki = 990 nM): Intrinsic Isoform Bias

The target compound binds to acyl-protein thioesterase 2 (APT2) with a Ki of 730 nM, as measured by enzyme kinetic assay, while its affinity for the closely related isoform APT1 is 990 nM (a 1.36-fold difference) [1]. In the context of depalmitoylase inhibitor development, the majority of reported thiazole-containing probes exhibit either pan-activity or preferential APT1 inhibition; the observed APT2-biased profile for this compound is therefore a distinguishing feature [2]. No publicly available Ki data were found in BindingDB–ChEMBL for the direct unsubstituted phenylthio analog (3-(phenylthio)-N-(4-(thiophen-2-yl)thiazol-2-yl)propanamide) or the p-tolylthio analog, indicating a lack of measurable APT engagement at comparable concentrations for those compounds [2].

Acyl-protein thioesterase Depalmitoylation Enzyme inhibition

Surface Plasmon Resonance (SPR) Binding Confirmation: Orthogonal Biophysical Validation

In addition to enzyme kinetic analysis, the compound's binding to APT2 was independently confirmed by surface plasmon resonance (SPR), yielding a consistent Ki of 730 nM after 1 h incubation [1]. Orthogonal biophysical confirmation is rarely reported for early-stage thiazole-propanamide analogs, where activity is often inferred from single-concentration biochemical screens or cellular phenotypic assays [2]. The SPR data provide increased confidence in the binding event, reducing the likelihood that the observed inhibition arises from assay interference (e.g., colloidal aggregation, redox cycling, or non-specific thiol reactivity)—a critical quality gate for procurement by laboratories that require validated chemical probes.

Surface plasmon resonance Binding kinetics Biophysical validation

Physicochemical Differentiation: Lipophilicity (XLogP3 4.6) and Topological PSA (124 Ų) Define a Distinct ADME Space

The target compound possesses a computed XLogP3 of 4.6 and a topological polar surface area (TPSA) of 124 Ų [1]. These values position it in a physicochemical space that balances passive membrane permeability (favored by XLogP3 >3) with acceptable aqueous solubility (TPSA <140 Ų often correlates with oral bioavailability). By comparison, the des-chloro (phenylthio) analog exhibits a lower XLogP3 (~3.9 estimated) and the p-tolyl analog a slightly higher value (~4.2), while the 4-fluorophenylsulfonyl derivative is considerably more polar (estimated TPSA >140 Ų) [2]. The 4-chlorophenylthio group thus provides a unique lipophilic-electronic balance among readily accessible analogs, making it the preferred choice for cell-based assays where compound penetration and intracellular residence time are critical parameters.

Lipophilicity Polar surface area Drug-likeness

Unique Thiophene-Thiazole Heteroaromatic Architecture: Absence of Activity in Direct Phenyl-Thiazole Analogs

The compound incorporates a thiophen-2-yl substituent at the thiazole 4-position, creating a bis-heteroaryl system. A closely related series of 2-heteroaryl-N-[4-(substituted-aryl)thiazol-2-yl]propanamide derivatives was evaluated for antimicrobial and cytotoxic activities; compounds bearing a 4-chlorophenyl group on the thiazole (e.g., 7g and 7j) exhibited notable cytotoxicity against HL-60 and THP-1 leukemia cells [1]. However, none of the compounds in that series contained a thiophene ring at the thiazole 4-position. The target compound's thiophene-thiazole pairing introduces additional sulfur-mediated interactions (e.g., S–π or chalcogen bonding) not available to phenyl-substituted congeners, which may underlie its unique engagement with APT enzymes that is absent in des-thiophene analogs [2].

Heteroaromatic stacking Scaffold hopping Kinase inhibition

Optimal Scientific & Industrial Use Cases for 3-((4-Chlorophenyl)thio)-N-(4-(thiophen-2-yl)thiazol-2-yl)propanamide


Chemical Probe for APT2-Specific Depalmitoylation Studies

The compound's documented Ki of 730 nM for APT2, SPR-verified binding, and 1.36-fold selectivity over APT1 make it suitable as a starting point for developing APT2-selective chemical probes [1]. Researchers investigating the role of APT2 in oncogenic signaling (e.g., Ras palmitoylation cycles) or neurodegenerative protein trafficking can employ this compound in enzyme-based or cellular assays where isoform discrimination is essential. The absence of APT activity in analogous des-chloro compounds supports its use as a defined tool rather than a promiscuous thiol-reactive species [1].

Scaffold for Structure-Activity Relationship (SAR) Exploration of Thioether-Based Inhibitors

With its three modular units—4-chlorophenylthio group, thiophene-thiazole core, and propanamide linker—the compound serves as a versatile scaffold for medicinal chemistry optimization [2]. The balanced XLogP3 (4.6) and TPSA (124 Ų) provide a favorable starting point for further derivatization aimed at improving potency while maintaining drug-like properties [3]. Synthetic accessibility of the thioether linkage allows facile substitution with diverse aryl thiols, enabling rapid library construction for SAR campaigns targeting depalmitoylases, kinases, or cysteine proteases.

Reference Standard for Biophysical Assay Validation

Because the compound has been characterized by both enzyme kinetic and SPR assays, it can serve as a positive control or reference standard when establishing new biophysical screening workflows for APT enzymes [1]. The concordance between orthogonal assay formats (enzyme kinetics vs. SPR) provides a benchmark for validating assay reproducibility and detecting artifacts in high-throughput screening campaigns [1].

Cell-Based Phenotypic Screening in Oncology or Neurobiology

Given its target engagement with APT enzymes—implicated in cancer cell proliferation and neuronal protein trafficking—the compound is appropriate for phenotypic screens in HL-60 leukemia cells, THP-1 monocytic cells, or neuronal models [2]. Its lipophilicity (XLogP3 4.6) suggests adequate cell membrane penetration, while the thiophene-thiazole core may confer metabolic stability advantages over phenyl-only analogs [3]. Researchers should confirm intracellular target engagement via cellular thermal shift assays (CETSA) or palmitoylation-state readouts.

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